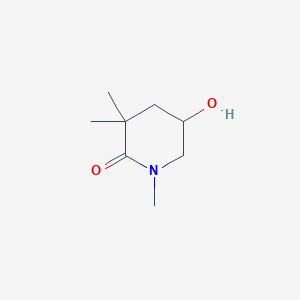
5-Hydroxy-1,3,3-trimethylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is a derivative of piperidin-2-one, a versatile building block in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one derivatives. For instance, the hydroxyl group can be protected or unprotected during the alkylation process, which affects the consumption of reagents like s-BuLi (sec-butyllithium) and the diastereomeric excess of the product . The reaction typically involves the use of commercially available starting materials such as D-plenylglycinol and delta-valerolactone .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The process may include steps such as protection and deprotection of functional groups, alkylation, and purification through techniques like flash chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1,3,3-trimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Hydroxy-1,3,3-trimethylpiperidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpiperidin-2-one: A similar compound with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
1-Methyl-2-pyridone: Another piperidone derivative with applications in medicinal chemistry.
Uniqueness
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is unique due to the presence of the hydroxyl group at the 5-position and the trimethyl substitution pattern. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
5-hydroxy-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(10)5-9(3)7(8)11/h6,10H,4-5H2,1-3H3 |
Clé InChI |
KCTCZJXAPCOSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CN(C1=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















